Coenzima A, S-(2E)-2-butenoato, sal tetralitio (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

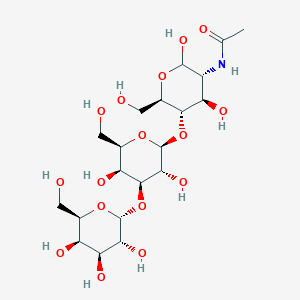

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, a crucial cofactor in various biochemical reactions. This compound plays a significant role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in metabolic pathways such as the tricarboxylic acid cycle and fatty acid metabolism .

Aplicaciones Científicas De Investigación

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has a wide range of scientific research applications:

Chemistry: Used as a cofactor in enzymatic reactions to study metabolic pathways and enzyme mechanisms.

Biology: Plays a crucial role in cellular metabolism, including the synthesis and oxidation of fatty acids.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a target for drug development.

Industry: Used in the production of various biochemicals and as a component in diagnostic assays

Mecanismo De Acción

- In the context of S-(2E)-2-butenoate , the exact targets are not well-documented. However, CoA’s role in fatty acid synthesis and oxidation suggests that it may interact with enzymes involved in these processes .

- For S-(2E)-2-butenoate , if it interacts with CoA, it likely forms a thioester bond. This interaction could facilitate its participation in fatty acid metabolism or other pathways .

- Impact on Bioavailability : CoA’s high turnover rate ensures its availability for metabolic reactions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Análisis Bioquímico

Biochemical Properties

The compound is involved in a large number of biochemical reactions. It functions as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . It is utilized in fatty acid and polyketide synthesis and in the transport of α-ketoglutarate across the mitochondrial membrane . It is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA .

Cellular Effects

“Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)” influences cell function by affecting various cellular processes. It is found in glucose-stimulated insulin secretion from clonal pancreatic cells . It also supplies two carbon units to fatty acids, which commits the molecules to fatty acid chain synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the mechanisms of a wide variety of enzymes . It facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids and promotes the repair of plasma membranes by activating phospholipid synthesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a central role in cell metabolism, post-translational modification, and gene expression . It is a part of the phenylpropane pathway, especially the flavonoid pathway, which is strongly enhanced under salt stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid (vitamin B5), cysteine, and ATP. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.

Condensation with Cysteine: 4’-phosphopantothenate is condensed with cysteine to form 4’-phosphopantetheine.

Formation of Coenzyme A: 4’-phosphopantetheine is further processed through a series of enzymatic reactions to form coenzyme A.

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the biosynthesis of coenzyme A and its derivatives. The fermentation broth is then processed to extract and purify the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various biochemical reactions, including:

Oxidation: Involves the transfer of electrons, often facilitated by enzymes such as dehydrogenases.

Reduction: Involves the gain of electrons, typically mediated by reductases.

Substitution: Involves the replacement of one functional group with another, often catalyzed by transferases.

Common Reagents and Conditions

Common reagents used in these reactions include NADH, FADH2, and various coenzymes. The reactions typically occur under physiological conditions, with specific enzymes acting as catalysts .

Major Products Formed

The major products formed from these reactions include acetyl-coenzyme A, succinyl-coenzyme A, and other acyl-coenzyme A derivatives. These products play essential roles in energy production, biosynthesis, and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl-coenzyme A: Involved in the synthesis and oxidation of fatty acids.

Succinyl-coenzyme A: Plays a role in the tricarboxylic acid cycle.

Malonyl-coenzyme A: Involved in fatty acid biosynthesis

Uniqueness

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific structure and the presence of the 2-butenoate group. This structural variation allows it to participate in distinct biochemical reactions and regulatory pathways, differentiating it from other coenzyme A derivatives .

Propiedades

InChI |

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVNZHYHSLNWDW-CVPWVEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102680-35-3 |

Source

|

| Record name | Coenzyme A, S-(2E)-2-butenoate, tetralithium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102680-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139512.png)

![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)

![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)